2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide
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Overview
Description
The compound “2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide” is a complex organic molecule. It contains a cyano group (-CN), a pyridin-2-yl group, a phenyl group, and an amide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with simpler building blocks. The exact synthetic route would depend on the desired yield, cost, and other factors. For instance, the Suzuki–Miyaura coupling or other cross-coupling reactions could potentially be used to form the carbon-carbon bonds in the molecule .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, the pyridin-2-yl group, and the phenyl group could contribute to the compound’s overall shape and electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo reactions such as reduction, while the pyridin-2-yl group could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors like its molecular structure and the functional groups present .Scientific Research Applications
Synthesis and Chemical Behavior
Research has shown that compounds similar to 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide are synthesized from corresponding amino-pyrazoles and α-cyanochalcones, exhibiting specific tautomeric structures and forming hydrogen-bonded trimers or two-dimensional sheets depending on the molecular structure (Quiroga et al., 1999). Another study explored the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivatives in protic medium, revealing complex reactions leading to various cyclic compounds depending on the reaction conditions (David et al., 1995).
Materials Science Applications
Significant research has been conducted on the use of related chemical structures in the development of aromatic polyamides and polyimides, which are known for their excellent thermal stability and mechanical properties. For instance, diamines derived from similar compounds have been utilized to synthesize polyamides and polyimides with high inherent viscosities, amorphous nature, and good solubility in polar solvents, potentially useful for creating transparent and flexible films (Yang & Lin, 1995).
Heterocyclic Chemistry
The compound and its analogs have been applied in the synthesis of heterocyclic derivatives, such as pyridines and pyrimidines, which have potential applications in various fields including pharmaceuticals and materials science. For instance, the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes using similar compounds has led to the formation of tetrahydrofuran, dioxolane, and oxazoline derivatives, among others (Bacchi et al., 2005).
Mechanism of Action
Mode of Action
It is known that the compound is involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is known to be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17-7-9-22(10-8-17)28-25(29)21(15-26)14-20-12-18(2)24(19(3)13-20)30-16-23-6-4-5-11-27-23/h4-14H,16H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBTYPNLLDHGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)C)OCC3=CC=CC=N3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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